4-Formyl-3-methylbenzoic acid

Beschreibung

BenchChem offers high-quality 4-Formyl-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

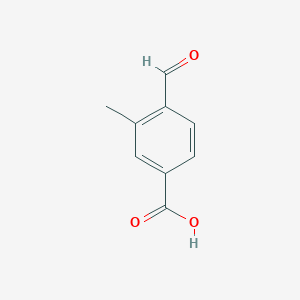

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-formyl-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZMBPUNGJVBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Formyl-3-methylbenzoic acid chemical properties

An In-depth Technical Guide to 4-Formyl-3-methylbenzoic Acid: Properties, Synthesis, and Applications

Foreword for the Modern Researcher

In the landscape of contemporary chemical synthesis and drug discovery, the utility of a molecule is defined by its structural nuance and functional versatility. 4-Formyl-3-methylbenzoic acid (CAS No. 24078-23-7) emerges as a bifunctional building block of significant interest. Its substituted benzene ring, featuring a carboxylic acid, a formyl group, and a methyl group, presents a unique scaffold for constructing complex molecular architectures. This guide moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the compound's core characteristics, its synthetic accessibility, and its strategic deployment in research. We will explore not just the "what" but the "why"—delving into the causality behind experimental choices and the logic that underpins its application, providing researchers and drug development professionals with a robust framework for leveraging this valuable intermediate.

Core Chemical Identity and Physicochemical Properties

4-Formyl-3-methylbenzoic acid is a derivative of benzoic acid, distinguished by a formyl substituent at the 4-position and a methyl group at the 3-position. This specific arrangement of functional groups dictates its reactivity, solubility, and spectroscopic signature.

Physicochemical Data Summary

The empirical data for 4-Formyl-3-methylbenzoic acid is consolidated below. Where direct experimental values are not publicly available, properties are inferred from closely related structural analogs such as 4-formylbenzoic acid and m-toluic acid to provide a scientifically grounded estimation.

| Property | Value / Observation | Source / Basis |

| CAS Number | 24078-23-7 | [1][2][3] |

| Molecular Formula | C₉H₈O₃ | [3] |

| Molecular Weight | 164.16 g/mol | [1] |

| IUPAC Name | 4-Formyl-3-methylbenzoic acid | [3] |

| Physical State | White to off-white crystalline solid | Inferred from analogs[4] |

| Melting Point | Not specified; expected >200 °C | Inferred from 4-formylbenzoic acid (256 °C)[5] |

| Solubility | Poorly soluble in water; soluble in polar organic solvents like DMF, DMSO, and alcohols. | Inferred from 4-formylbenzoic acid[4][5] |

| pKa | ~3.5 - 4.5 | Estimated based on benzoic acid and electronic effects of substituents. |

Spectroscopic Profile: A Structural Confirmation Workflow

Characterization of 4-Formyl-3-methylbenzoic acid relies on a combination of spectroscopic techniques. The expected spectral data provides a fingerprint for confirming the compound's identity and purity after synthesis.

| Technique | Expected Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | ~10.5 ppm (s, 1H) : Aldehyde proton (-CHO). ~13.0 ppm (s, 1H) : Carboxylic acid proton (-COOH), broad. ~8.0-8.2 ppm (m, 2H) : Aromatic protons ortho to the formyl and carboxyl groups. ~7.5 ppm (d, 1H) : Aromatic proton ortho to the methyl group. ~2.5 ppm (s, 3H) : Methyl protons (-CH₃). | The aldehyde proton is significantly deshielded. The aromatic protons exhibit a characteristic splitting pattern based on their substitution. The methyl protons appear as a singlet in the typical alkyl-aromatic region. These estimations are based on data for similar structures.[6][7] |

| ¹³C NMR | ~192 ppm : Aldehyde carbonyl carbon. ~167 ppm : Carboxylic acid carbonyl carbon. ~128-140 ppm : Aromatic carbons (6 signals). ~20 ppm : Methyl carbon. | The two carbonyl carbons are the most downfield signals. The six distinct aromatic carbon signals confirm the substitution pattern. The methyl carbon signal is found in the high-field aliphatic region.[5][8] |

| Infrared (IR) | ~3300-2500 cm⁻¹ : O-H stretch (carboxylic acid), very broad. ~1700 cm⁻¹ : C=O stretch (aldehyde). ~1685 cm⁻¹ : C=O stretch (carboxylic acid). ~2820 & ~2720 cm⁻¹ : C-H stretch (aldehyde Fermi doublet). | The broad O-H band is characteristic of a hydrogen-bonded carboxylic acid. The two distinct C=O stretches for the aldehyde and acid are key identifiers. The Fermi doublet for the aldehyde C-H stretch is a definitive feature.[9][10][11] |

Synthesis and Chemical Reactivity: A Bifunctional Platform

The synthetic utility of 4-Formyl-3-methylbenzoic acid is rooted in its accessibility from common starting materials and the orthogonal reactivity of its two primary functional groups.

Strategic Synthesis Pathways

Several routes have been established for the preparation of this compound, primarily starting from 3-methylbenzoic acid (m-toluic acid). The choice of pathway often depends on the desired scale, available reagents, and tolerance for multi-step procedures.[1]

Causality in Synthesis Design: The primary challenge is the regioselective introduction of a formyl group at the 4-position, which is para to the methyl group and meta to the carboxylic acid. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. Their combined influence favors substitution at the 4- and 6-positions. The Vilsmeier-Haack reaction on the protected ester is often preferred for its high regioselectivity and scalability.[1]

Caption: Key synthetic routes to 4-Formyl-3-methylbenzoic acid.

Core Reactivity and Transformations

The formyl and carboxylic acid moieties serve as handles for a wide range of subsequent chemical modifications, which can often be addressed selectively.

Caption: Principal reactions of 4-Formyl-3-methylbenzoic acid.

-

Reactions of the Formyl Group : The aldehyde is susceptible to both oxidation and reduction. Strong oxidizing agents will convert it to a second carboxylic acid group, yielding 3-methylterephthalic acid.[1] Conversely, selective reduction with mild reagents like sodium borohydride reduces the aldehyde to a hydroxymethyl group without affecting the carboxylic acid.[1] It also readily undergoes condensation reactions with amines to form Schiff bases, a cornerstone of coordination chemistry and dynamic covalent chemistry.

-

Reactions of the Carboxylic Acid Group : The carboxylic acid can be converted to esters, amides, or acid chlorides using standard methodologies. Esterification is particularly useful as a protecting group strategy to prevent the carboxyl group from interfering with reactions targeting the aldehyde.[1]

Validated Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of 4-Formyl-3-methylbenzoic acid, designed for reproducibility and self-validation.

Synthesis via Vilsmeier-Haack Formylation (Two-Step Protocol)

This protocol is adapted from established procedures for Vilsmeier-Haack reactions and subsequent ester hydrolysis.[12][13][14]

Step 1: Esterification of 3-Methylbenzoic Acid

-

Apparatus Setup : Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents : To the flask, add 3-methylbenzoic acid (1.0 eq), methanol (10-20 volumes), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

-

Reaction : Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Cool the reaction to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-methylbenzoate, which can often be used in the next step without further purification.

Step 2: Vilsmeier-Haack Formylation and Hydrolysis

-

Apparatus Setup : In a fume hood, equip a three-necked flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Cool the flask in an ice bath (0 °C).

-

Vilsmeier Reagent Formation : To the flask, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) via the dropping funnel while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Formylation : Dissolve methyl 3-methylbenzoate (1.0 eq) in a minimal amount of DMF or dichloromethane and add it dropwise to the Vilsmeier reagent. Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Hydrolysis (Part 1 - Imine) : Carefully pour the reaction mixture onto crushed ice containing excess sodium acetate or sodium hydroxide solution to hydrolyze the intermediate iminium salt and neutralize the acid.

-

Extraction : Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl 4-formyl-3-methylbenzoate.

-

Hydrolysis (Part 2 - Ester to Acid) : To the crude ester, add a solution of aqueous NaOH (e.g., 2 M) and heat to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Isolation : Cool the basic solution in an ice bath and acidify with concentrated HCl until the pH is ~2. The product, 4-Formyl-3-methylbenzoic acid, will precipitate as a solid.

-

Purification : Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for higher purity.

Post-Synthesis Characterization Workflow

A rigorous characterization is essential to confirm the structure and purity of the final product.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-ForMyl-3-Methylbenzoic acid | 24078-23-7 [chemicalbook.com]

- 3. 4-Formyl-3-methylbenzoic acid 95% | CAS: 24078-23-7 | AChemBlock [achemblock.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Formylbenzoic acid(619-66-9) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Benzoic acid, 4-formyl-, methyl ester [webbook.nist.gov]

- 10. 4-Formylbenzoic acid(619-66-9) IR Spectrum [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. ijpcbs.com [ijpcbs.com]

An In-Depth Technical Guide to 4-Formyl-3-methylbenzoic Acid: Synthesis, Structure, and Reactivity

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-3-methylbenzoic acid, a key aromatic building block in synthetic organic chemistry. The document details its structural features, validated synthetic protocols, in-depth spectroscopic characterization, and key reactivity patterns. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors. We will explore the causal relationships behind experimental choices, ensuring a deep understanding of the principles governing its synthesis and reactivity.

Introduction: A Versatile Aromatic Building Block

4-Formyl-3-methylbenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a methyl group on a benzene ring. This unique arrangement of functional groups, with their distinct electronic and steric properties, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. Its structural rigidity and the differential reactivity of the aldehyde and carboxylic acid moieties allow for selective transformations, opening avenues for the construction of novel pharmaceutical scaffolds, functional materials, and molecular probes. Substituted benzoic acids are a cornerstone in medicinal chemistry, with derivatives showing promise as inhibitors for various enzymes and as components of biologically active molecules.[1] The strategic placement of the formyl and methyl groups on the benzoic acid core in the title compound offers a unique platform for chemical exploration.[1]

Chemical and Physical Properties

A thorough understanding of the fundamental properties of 4-Formyl-3-methylbenzoic acid is essential for its effective use in synthesis. The table below summarizes its key chemical and physical data.

| Property | Value | Source |

| IUPAC Name | 4-Formyl-3-methylbenzoic acid | N/A |

| CAS Number | 24078-23-7 | [1] |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| InChI Key | BYZMBPUNGJVBBA-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)C=O | N/A |

| Appearance | White to off-white crystalline solid | Predicted |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO. | Predicted |

Synthesis of 4-Formyl-3-methylbenzoic Acid

The synthesis of 4-Formyl-3-methylbenzoic acid typically commences from readily available 3-methylbenzoic acid. Several synthetic strategies can be employed, with the choice often depending on the desired scale, available reagents, and safety considerations. Here, we detail a reliable multi-step synthesis, explaining the rationale behind each transformation.

Synthetic Pathway Overview

A common and effective route involves the selective functionalization of the aromatic ring and the methyl group. The overall transformation can be visualized as follows:

Detailed Experimental Protocol

This protocol is a composite of established methods for similar transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Nitration of 3-Methylbenzoic Acid to 4-Nitro-3-methylbenzoic Acid

-

Rationale: The initial step introduces a nitro group onto the aromatic ring. The directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups favor the introduction of the nitro group at the 4-position, para to the methyl group and meta to the carboxylic acid.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.

-

Slowly add 3-methylbenzoic acid to the cooled sulfuric acid while stirring to ensure complete dissolution.

-

Cool the mixture in an ice bath.

-

Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to yield 4-nitro-3-methylbenzoic acid.

-

Step 2: Reduction of 4-Nitro-3-methylbenzoic Acid to 4-Amino-3-methylbenzoic Acid

-

Rationale: The nitro group is reduced to an amine, which is a precursor for the subsequent diazotization reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve 4-nitro-3-methylbenzoic acid in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 4-amino-3-methylbenzoic acid.

-

Step 3 & 4: Diazotization of 4-Amino-3-methylbenzoic Acid and Subsequent Formylation

-

Rationale: The amino group is converted into a diazonium salt, which is a versatile intermediate. The diazonium group can then be replaced by a formyl group.

-

Procedure:

-

Suspend 4-amino-3-methylbenzoic acid in a mixture of dilute hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

In a separate flask, prepare a solution for the formylation reaction. This can be achieved through various methods, such as the Gattermann reaction using hydrogen cyanide and a copper(I) salt, or more modern variations. A common alternative is the use of formaldehyde or its equivalents.

-

Slowly add the cold diazonium salt solution to the formylation reagent mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The product can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent. Further purification may be achieved by recrystallization or column chromatography.

-

Structural Elucidation: A Spectroscopic Approach

The definitive identification and purity assessment of 4-Formyl-3-methylbenzoic acid rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data and their interpretation, providing a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, above 10 ppm. Its position can be concentration-dependent.

-

Aldehyde Proton (-CHO): A sharp singlet in the range of 9.8-10.2 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a specific splitting pattern. We would expect a doublet, a doublet of doublets, and a singlet or a narrow triplet.

-

Methyl Protons (-CH₃): A sharp singlet in the upfield region, typically around 2.2-2.6 ppm.

-

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Expected Chemical Shifts (δ):

-

Carboxylic Acid Carbonyl (>C=O): In the range of 165-175 ppm.

-

Aldehyde Carbonyl (>C=O): Further downfield than the carboxylic acid carbonyl, typically in the range of 190-200 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the region of 120-150 ppm. The carbons attached to the electron-withdrawing carboxyl and formyl groups will be the most deshielded (further downfield).

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around 15-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, often obscuring the C-H stretching region.

-

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic -CH₃): Bands just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers its frequency.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A medium band in the 1210-1320 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (164.16 g/mol ) should be observed.

-

Loss of -OH (M-17): A fragment ion at m/z 147, resulting from the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of -CHO (M-29): A fragment ion at m/z 135, corresponding to the loss of the formyl group.

-

Loss of -COOH (M-45): A fragment ion at m/z 119, resulting from the loss of the carboxylic acid group.

-

Further Fragmentations: The resulting fragment ions can undergo further fragmentation, leading to a characteristic pattern in the lower mass region.

-

Reactivity and Synthetic Applications

The synthetic utility of 4-Formyl-3-methylbenzoic acid stems from the distinct reactivity of its functional groups.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for a variety of transformations:

-

Oxidation: The formyl group can be readily oxidized to a second carboxylic acid group, yielding 3-methylterephthalic acid, using oxidizing agents like potassium permanganate or chromic acid.[1]

-

Reduction: Selective reduction of the aldehyde to a primary alcohol (4-(hydroxymethyl)-3-methylbenzoic acid) can be achieved using mild reducing agents such as sodium borohydride (NaBH₄).[1]

-

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, leading to the formation of alcohols (Grignard reagents, organolithiums), cyanohydrins (HCN), and imines (primary amines).

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to substituted styrenes.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo several important reactions:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is often used as a protecting group strategy.

-

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, which is a precursor for amides, esters, and other acyl derivatives.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this reagent will also reduce the aldehyde.

Sources

4-Formyl-3-methylbenzoic acid molecular weight

An In-Depth Technical Guide to 4-Formyl-3-methylbenzoic Acid: Properties, Synthesis, and Applications

Abstract

4-Formyl-3-methylbenzoic acid (CAS No. 24078-23-7) is a bifunctional aromatic compound of significant interest to the chemical and pharmaceutical research communities. Possessing both a reactive aldehyde (formyl) group and a carboxylic acid moiety on a substituted toluene scaffold, it serves as a highly versatile building block in organic synthesis. Its unique substitution pattern allows for the regioselective construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a scalable synthesis protocol, details methods for its analytical characterization, and explores its applications in medicinal chemistry and materials science. With a molecular weight of 164.16 g/mol , this intermediate is pivotal for developing novel therapeutic agents and functional materials.[1][2]

Physicochemical Properties and Identification

The utility of 4-Formyl-3-methylbenzoic acid stems from its distinct chemical features. The carboxylic acid group provides a site for amidation or esterification, while the formyl group is amenable to oxidation, reduction, and condensation reactions, such as Schiff base formation.[1] This dual reactivity, combined with the steric and electronic influence of the methyl group, makes it a valuable and specific synthon.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| CAS Number | 24078-23-7 | [1][3] |

| IUPAC Name | 4-Formyl-3-methylbenzoic acid | |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)C=O | [1] |

| InChI Key | BYZMBPUNGJVBBA-UHFFFAOYSA-N | [1] |

| Physical Form | Solid powder | |

| Heavy Atom Count | 12 | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis Methodology: A Scalable Approach

The synthesis of 4-Formyl-3-methylbenzoic acid requires precise control over regioselectivity to introduce the formyl group at the C4 position, para to the carboxylic acid. While several routes exist, the Vilsmeier-Haack reaction on a protected precursor offers a scalable and efficient method favored for its reliable outcomes.[1]

Principle of the Vilsmeier-Haack Route

The causality behind this multi-step synthesis is rooted in functional group compatibility. The highly acidic proton of the carboxylic acid would interfere with the Vilsmeier reagent. Therefore, the synthesis begins by protecting the carboxylic acid, typically as a methyl ester. This allows the subsequent electrophilic formylation to proceed selectively on the electron-rich aromatic ring. The final step involves the hydrolysis of the ester to liberate the target carboxylic acid.

Sources

synthesis of 4-Formyl-3-methylbenzoic acid from 3-methylbenzoic acid

An In-depth Technical Guide: Strategic Synthesis of 4-Formyl-3-methylbenzoic Acid from 3-Methylbenzoic Acid

Introduction

4-Formyl-3-methylbenzoic acid is a bifunctional aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, an aldehyde, and a methyl group on a benzene ring makes it a versatile building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates and specialized polymers. The primary synthetic challenge lies in the regioselective introduction of a formyl group onto the 3-methylbenzoic acid scaffold. The inherent electronic properties of the substituents—the deactivating, meta-directing carboxylic acid and the activating, ortho-, para-directing methyl group—create a complex regiochemical puzzle. This guide provides a comprehensive, field-proven strategy for the successful synthesis of 4-formyl-3-methylbenzoic acid, emphasizing mechanistic understanding, procedural detail, and strategic decision-making.

Strategic Analysis: Navigating the Regiochemical Challenge

Direct formylation of 3-methylbenzoic acid via classical electrophilic aromatic substitution methods like the Gattermann-Koch or Rieche reactions is fraught with difficulty. The carboxylic acid group strongly deactivates the aromatic ring, rendering it less nucleophilic and thus less reactive towards the electrophiles generated in these reactions.

A more robust and controllable strategy involves a three-step sequence that circumvents the deactivating influence of the carboxylic acid and ensures high regioselectivity. This approach, favored for its scalability and reliability, consists of:

-

Protection via Esterification: The deactivating carboxylic acid is converted into a less deactivating methyl ester.

-

Regioselective Vilsmeier-Haack Formylation: The formyl group is introduced onto the activated and sterically accessible C4 position.

-

Deprotection via Saponification: The ester is hydrolyzed to yield the final carboxylic acid product.

This multi-step pathway provides superior control over the reaction outcome compared to direct formylation attempts.

Caption: High-level overview of the three-step synthesis.

Part 1: Protection via Esterification of 3-Methylbenzoic Acid

Principle & Causality: The initial and critical step is the protection of the carboxylic acid functionality as a methyl ester. The electron-withdrawing nature of the carboxyl group (-COOH) significantly deactivates the aromatic ring towards electrophilic attack. By converting it to a methyl ester (-COOCH₃), this deactivating effect is moderately attenuated, rendering the subsequent formylation step more facile. Fischer esterification, which utilizes an excess of alcohol (methanol) as both solvent and reagent under acidic catalysis, is an efficient and cost-effective method for this transformation.

Experimental Protocol: Synthesis of Methyl 3-methylbenzoate

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzoic acid (50.0 g, 0.367 mol) and methanol (250 mL).

-

Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (5.0 mL) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acid, and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by vacuum distillation to obtain methyl 3-methylbenzoate as a colorless liquid.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| 3-Methylbenzoic Acid | 136.15 | 50.0 g | 0.367 | 1.0 |

| Methanol | 32.04 | 250 mL | - | Excess |

| Sulfuric Acid (conc.) | 98.08 | 5.0 mL | - | Catalyst |

| Expected Yield | ~85-95% |

Part 2: Vilsmeier-Haack Formylation of Methyl 3-methylbenzoate

Principle & Causality: This is the key regioselective C-C bond-forming step. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a mild electrophile, to formylate electron-rich aromatic rings.[1][2] The reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3][4]

The regioselectivity of the formylation on methyl 3-methylbenzoate is governed by the combined directing effects of the two substituents. The methyl group (-CH₃) is an activating, ortho-, para-director. The methyl ester group (-COOCH₃) is a deactivating, meta-director. The activating effect of the methyl group dominates, strongly directing the incoming electrophile to its ortho (C2, C6) and para (C4) positions. Due to significantly lower steric hindrance, electrophilic attack occurs preferentially at the C4 position, which is para to the activating methyl group, leading to the desired product.

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Synthesis of Methyl 4-formyl-3-methylbenzoate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (100 mL) to 0 °C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (45 mL, 0.48 mol) dropwise to the cooled DMF over 1 hour, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.

-

Substrate Addition: Add a solution of methyl 3-methylbenzoate (50.0 g, 0.33 mol) in DMF (50 mL) dropwise to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 8-12 hours until TLC indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture in an ice bath and quench by slowly pouring it onto crushed ice (500 g) with vigorous stirring.

-

Hydrolysis & Precipitation: Add a saturated solution of sodium acetate to neutralize the mixture, which facilitates the hydrolysis of the iminium intermediate. Stir for 1-2 hours. The product will often precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If the product is an oil, extract with ethyl acetate, wash the organic layer, dry, and concentrate.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure methyl 4-formyl-3-methylbenzoate.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Methyl 3-methylbenzoate | 150.17 | 50.0 g | 0.333 | 1.0 |

| POCl₃ | 153.33 | 45 mL | 0.483 | 1.45 |

| DMF | 73.09 | 150 mL | - | Reagent/Solvent |

| Expected Yield | ~70-80% |

Part 3: Saponification to 4-Formyl-3-methylbenzoic Acid

Principle & Causality: The final step is the deprotection of the methyl ester to reveal the target carboxylic acid. This is achieved through base-catalyzed hydrolysis, or saponification. Sodium hydroxide in an aqueous or mixed aqueous/alcoholic solvent system attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the methoxide leaving group, which is then protonated by the newly formed carboxylic acid. An external acid work-up is required to protonate the resulting carboxylate salt to yield the final, neutral product.

Experimental Protocol: Synthesis of 4-Formyl-3-methylbenzoic Acid

-

Reaction Setup: In a round-bottom flask, suspend methyl 4-formyl-3-methylbenzoate (40.0 g, 0.224 mol) in a mixture of methanol (100 mL) and water (100 mL).

-

Base Addition: Add sodium hydroxide (13.5 g, 0.337 mol) and heat the mixture to reflux for 2-3 hours. The reaction mixture should become a clear, homogeneous solution.

-

Work-up: Cool the reaction to room temperature and remove the methanol via rotary evaporation.

-

Acidification: Dilute the remaining aqueous solution with water (200 mL) and cool in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. A white precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with copious amounts of cold water to remove inorganic salts. Dry the solid in a vacuum oven. If further purification is needed, recrystallize from an ethanol/water mixture.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Methyl 4-formyl-3-methylbenzoate | 178.18 | 40.0 g | 0.224 | 1.0 |

| Sodium Hydroxide | 40.00 | 13.5 g | 0.337 | 1.5 |

| Expected Yield | ~90-98% |

Characterization and Quality Control

The identity and purity of the final product, 4-formyl-3-methylbenzoic acid, must be confirmed through standard analytical techniques.

-

¹H NMR: Will show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, the methyl group protons (~2.5 ppm), and the acidic carboxylic acid proton (>12 ppm).

-

IR Spectroscopy: Will display strong carbonyl stretching frequencies for the aldehyde (~1700 cm⁻¹) and the carboxylic acid (~1680 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹).

-

Melting Point: A sharp melting point consistent with the literature value indicates high purity.

-

Mass Spectrometry: Will confirm the molecular weight of the compound (164.16 g/mol ).

Conclusion

The synthesis of 4-formyl-3-methylbenzoic acid from 3-methylbenzoic acid is most effectively and reliably achieved through a three-step sequence of esterification, Vilsmeier-Haack formylation, and saponification. This strategy successfully navigates the challenges of ring deactivation and regiocontrol inherent to the starting material. By temporarily masking the carboxylic acid as a methyl ester, the Vilsmeier-Haack reaction can proceed with high regioselectivity, driven by the directing influence of the activating methyl group and steric factors. The protocols detailed in this guide are robust and scalable, providing researchers and drug development professionals with a dependable pathway to this valuable synthetic intermediate.

References

-

Wikipedia. Duff reaction. Available at: [Link]

-

Suranagi, V. I. Duff Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

-

I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

chemeurope.com. Duff reaction. Available at: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

-

Chem-Station International Edition. Duff Reaction. Available at: [Link]

Sources

Introduction: The Significance of Solubility for a Bifunctional Molecule

An In-Depth Technical Guide to the Solubility of 4-Formyl-3-methylbenzoic Acid in Organic Solvents

4-Formyl-3-methylbenzoic acid is a substituted aromatic carboxylic acid of significant interest in synthetic chemistry and drug discovery. Its bifunctional nature, possessing both a reactive aldehyde group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding and accurately determining its solubility in various organic solvents is a critical, non-trivial step in its application.

For researchers in drug development, solubility data governs formulation strategies, reaction kinetics, and purification processes such as crystallization. In synthetic chemistry, selecting an appropriate solvent is paramount for controlling reaction pathways and maximizing yield. This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the theoretical and practical aspects of 4-formyl-3-methylbenzoic acid solubility. We will explore its molecular characteristics, predict its behavior in different solvent classes, and provide robust, field-proven protocols for its experimental determination.

Molecular Profile and Its Influence on Solubility

The solubility behavior of a compound is fundamentally dictated by its molecular structure. 4-Formyl-3-methylbenzoic acid possesses distinct regions of varying polarity, which results in a nuanced solubility profile.

-

Chemical Structure:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). Its acidic nature (pKa ≈ 3-4) means it can be deprotonated in the presence of a base, drastically increasing its polarity and aqueous solubility.

-

Aldehyde (-CHO): The formyl group is polar and can act as a hydrogen bond acceptor at its oxygen atom. It contributes to the molecule's overall polarity.

-

Methylated Benzene Ring: The aromatic ring with the methyl group constitutes the nonpolar, lipophilic portion of the molecule. This region favors interactions with nonpolar solvents through van der Waals forces.

-

This duality—a polar, hydrogen-bonding "head" and a nonpolar, aromatic "body"—means that the molecule is neither extremely polar nor extremely nonpolar. Its solubility is therefore a delicate balance of interactions with the solvent.

Table 1: Key Physicochemical Properties of 4-Formyl-3-methylbenzoic Acid

| Property | Value | Implication for Solubility | Source |

| Molecular Weight | 164.16 g/mol | Foundational for converting mass-based solubility (g/L) to molarity (mol/L). | |

| Melting Point | ~176-180 °C | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This can limit solubility. | |

| pKa (Predicted) | 3.65 ± 0.10 | The acidic nature of the carboxylic group is a key handle. Solubility will be very low in acidic aqueous media but will increase dramatically in basic conditions due to salt formation. In organic solvents, this acidity can lead to strong interactions with basic solvents (e.g., pyridine). | |

| logP (Predicted) | 1.89 | The positive logP value indicates a greater preference for an oily (octanol) phase over an aqueous phase, suggesting moderate lipophilicity and better solubility in less polar organic solvents compared to water. |

Theoretical Framework: "Like Dissolves Like" in Practice

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding as both donors and acceptors. They are expected to be effective at solvating the carboxylic acid and aldehyde groups of 4-formyl-3-methylbenzoic acid. Therefore, good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They will interact favorably with the polar groups of the molecule. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly powerful solvents for this class of compound and are often used as stock solution solvents in screening campaigns.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While they will interact with the aromatic ring, they are poor at solvating the highly polar carboxylic acid and aldehyde groups. Consequently, solubility is expected to be very low in these solvents.

-

Intermediate Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents offer a balance and may provide moderate solubility, solvating both the polar and nonpolar parts of the molecule to some extent.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

Predictive models are useful, but for scientific rigor, solubility must be determined experimentally. The equilibrium (or thermodynamic) solubility measurement is the gold standard, as it defines the true saturation point of the compound in a solvent under specific conditions.

The causality behind this protocol is to ensure that the system has reached a true thermodynamic equilibrium between the undissolved solid-state compound and the dissolved compound in solution. Shaking for an extended period (24-48 hours) is critical to overcome the kinetic barriers of dissolution, especially for compounds with high crystal lattice energy. Centrifugation then provides a self-validating step by cleanly separating the saturated supernatant from any remaining solid, ensuring the subsequent analysis only measures the dissolved fraction.

Step-by-Step Protocol for Equilibrium Solubility Determination

-

Preparation: Add an excess amount of solid 4-formyl-3-methylbenzoic acid to a known volume (e.g., 1 mL) of the test solvent in a sealed vial. "Excess" is key; there must be visible solid material remaining at the end of the experiment to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period, typically 24 to 48 hours, to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet all undissolved solid.

-

Sample Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent for the chosen analytical method. This dilution must be precise and account for the volume of the aliquot taken.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound must be prepared to ensure accurate quantification.

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution step. The result is reported as the equilibrium solubility, typically in µg/mL, mg/mL, or mM.

Workflow Visualization

Caption: Workflow for determining equilibrium solubility.

Predicted Solubility Profile of 4-Formyl-3-methylbenzoic Acid

While comprehensive experimental data is not widely published, we can construct a highly predictive solubility table based on the molecule's physicochemical properties and established chemical principles.

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, effectively solvating the polar carboxylic acid and aldehyde groups. |

| Polar Aprotic | DMSO, DMF, THF | High to Very High | These are strong hydrogen bond acceptors and have high polarity, making them highly effective at dissolving polar functional groups. DMSO is often the solvent of choice for compounds with poor solubility. |

| Intermediate Polarity | Ethyl Acetate, Acetone | Moderate | These solvents provide a balance. They can accept hydrogen bonds and have a moderate dipole moment, allowing for solvation of the polar groups, while their organic character interacts with the benzene ring. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | While having a dipole moment, these solvents are poor hydrogen bonders. They may offer some solubility but are less effective than more polar options at solvating the carboxylic acid group. |

| Nonpolar Aromatic | Toluene, Benzene | Low | The aromatic character of these solvents will interact favorably with the molecule's benzene ring, but they are ineffective at solvating the highly polar functional groups. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Very Low / Insoluble | These solvents interact only through weak van der Waals forces and cannot overcome the strong intermolecular forces (especially hydrogen bonding) between molecules of 4-formyl-3-methylbenzoic acid in its solid state. |

Conclusion and Best Practices

4-Formyl-3-methylbenzoic acid presents a solubility profile characteristic of a molecule with both polar, hydrogen-bonding functional groups and a nonpolar backbone. Its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. Conversely, it will be poorly soluble in nonpolar solvents like hexane.

For any research or development application, it is imperative to move beyond prediction and perform experimental verification. The equilibrium solubility protocol detailed in this guide provides a robust and reliable method for generating this critical data. Always remember that solubility is temperature-dependent, and the data generated is specific to the conditions under which it was measured. Accurate and well-documented solubility data is a foundational pillar for successful and reproducible scientific outcomes.

References

-

Mol-Instincts. (n.d.). 4-formyl-3-methylbenzoic acid. Retrieved from [Link]

spectroscopic data for 4-Formyl-3-methylbenzoic acid

An In-Depth Technical Guide to the Spectroscopic Data of 4-Formyl-3-methylbenzoic Acid

Introduction

4-Formyl-3-methylbenzoic acid (CAS No. 24078-23-7) is a bifunctional aromatic compound featuring a carboxylic acid group, a formyl (aldehyde) group, and a methyl group attached to a benzene ring.[1][2][3] This substitution pattern makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials.[2][] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its reaction products.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the expected , including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecule's structure is the foundation for interpreting its spectra. The numbering of the atoms, as shown in the diagram below, will be used for the assignment of spectroscopic signals.

Caption: Molecular structure of 4-Formyl-3-methylbenzoic acid with atom numbering for spectroscopic assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Formyl-3-methylbenzoic acid.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility of the sample and to observe the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

The integration of the peaks should be carefully performed to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Typical spectral width: 0 to 220 ppm.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Sources

chemical reactivity of 4-Formyl-3-methylbenzoic acid functional groups

An In-depth Technical Guide to the Chemical Reactivity of 4-Formyl-3-methylbenzoic Acid

Introduction: A Molecule of Dichotomous Functionality

4-Formyl-3-methylbenzoic acid is a bifunctional aromatic compound featuring both an aldehyde (formyl) and a carboxylic acid group attached to a toluene backbone. This unique arrangement of electron-donating (methyl) and electron-withdrawing (formyl, carboxyl) groups on a single benzene ring presents a fascinating case study in chemical reactivity and selectivity. For researchers in medicinal chemistry and materials science, this molecule is not merely a static structure but a versatile building block, whose true potential is unlocked through a deep understanding of the interplay between its functional groups.[1][] This guide provides a detailed exploration of the reactivity of 4-Formyl-3-methylbenzoic acid, focusing on the causality behind reaction pathways and the strategic manipulation of its functional groups for synthetic applications.

Analysis of the Core Structure: Electronic and Steric Influences

The reactivity of 4-Formyl-3-methylbenzoic acid is dictated by the electronic properties of its substituents and their positions on the aromatic ring.

-

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position.[3][4]

-

Formyl Group (-CHO): Similar to the carboxylic acid, the aldehyde is electron-withdrawing and a meta-director, deactivating the ring.[5]

-

Methyl Group (-CH₃): As an alkyl group, it is electron-donating and activating, directing incoming electrophiles to the ortho and para positions.[6]

The substitution pattern (1-carboxy, 2-methyl, 4-formyl) creates a complex electronic landscape. The activating methyl group is sterically hindered and its directing influence is opposed by the two powerful deactivating groups. This inherent electronic tension is the key to understanding the molecule's behavior in various chemical transformations.

Caption: Core structure and functional group properties.

Reactivity of the Formyl Group: The Aldehyde's Versatility

The formyl group is arguably the more versatile handle for synthetic modification due to its susceptibility to both oxidation and a wide range of nucleophilic additions.

Selective Reduction to a Hydroxymethyl Group

The selective reduction of the aldehyde to a primary alcohol is a common and crucial transformation. This is typically achieved with mild hydride reagents that do not affect the more resilient carboxylic acid group.[7]

-

Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this selective reduction. Its lower reactivity compared to agents like lithium aluminum hydride (LiAlH₄) is key. NaBH₄ is mild enough to reduce aldehydes and ketones but will not reduce carboxylic acids or esters under standard conditions, providing excellent chemoselectivity.[7]

| Reagent | Target Group | Conditions | Product | Typical Yield |

| NaBH₄ | Formyl | Methanol/Ethanol, 0°C to RT | 4-(Hydroxymethyl)-3-methylbenzoic acid | >90% |

| LiAlH₄ | Formyl & Carboxyl | Anhydrous THF, then H₃O⁺ workup | 4-(Hydroxymethyl)-3-methylbenzyl alcohol | High |

Protocol 1: Selective Reduction of 4-Formyl-3-methylbenzoic Acid

-

Dissolve 4-Formyl-3-methylbenzoic acid (1.0 eq) in methanol in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) in portions, maintaining the temperature below 10°C.

-

Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Carefully acidify the mixture with 1 M HCl to quench excess NaBH₄ and protonate the product.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 4-(Hydroxymethyl)-3-methylbenzoic acid.

Oxidation to a Carboxylic Acid

The formyl group can be readily oxidized to a second carboxylic acid group, yielding 3-methylterephthalic acid. Strong oxidizing agents are employed for this transformation.

-

Causality: Reagents like potassium permanganate (KMnO₄) or acidified potassium dichromate (K₂Cr₂O₇) provide the necessary oxidative power. The reaction proceeds under conditions that can also oxidize the methyl group if not carefully controlled, although the aldehyde is significantly more susceptible to oxidation.

Nucleophilic Addition: Schiff Base and Wittig Reactions

The electrophilic carbon of the aldehyde is a prime target for nucleophiles.

-

Schiff Base Formation: Reaction with primary amines under mild acidic or basic conditions yields imines (Schiff bases). This reaction is fundamental in the synthesis of ligands for metal complexes and in the construction of dynamic covalent frameworks.[8]

-

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) is a powerful method for converting the C=O bond into a C=C bond, providing access to various stilbene derivatives.[9]

Caption: Workflow for a protecting group strategy.

Conclusion

4-Formyl-3-methylbenzoic acid is a molecule rich in synthetic potential, defined by the distinct yet interconnected reactivity of its aldehyde and carboxylic acid functionalities. A successful synthetic strategy hinges not just on knowing the possible reactions, but on understanding the underlying principles of chemoselectivity. By carefully choosing reagents, controlling reaction conditions, and employing protecting group strategies, researchers can precisely manipulate this versatile scaffold to construct complex molecules for advanced applications in drug discovery and materials science.

References

-

Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]

-

Chemphile Vikrant. (2022, February 2). Reactions Involving Benzene Ring Of Carboxylic Acids (Electrophilic Substitution Reactions). YouTube. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

BYJU'S. (n.d.). Aldehydes, Ketones, and Carboxylic Acids. Retrieved from [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation. Retrieved from [Link]

-

Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

-

Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]

-

Brainly. (2024, February 27). How can a carboxylic acid be added to a benzene ring?. Retrieved from [Link]

-

Britannica. (2025, November 14). Formyl group | chemical compound. Retrieved from [Link]

-

ResearchGate. (2025, September 23). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Retrieved from [Link]

-

Filo. (2025, June 22). Formylation of Aromatic Compounds. Retrieved from [Link]

-

Purechemistry. (2023, April 9). Aromatic formylation reaction. Retrieved from [Link]

-

Unknown. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]

- Google Patents. (n.d.). DE102007032451A1 - Method for producing aromatic or heteroaromatic aldehyde, ketone and carboxylic acid derivative....

-

ResearchGate. (n.d.). Reactions of Aldehydes and Ketones and Their Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Methylene Group Transfer in Carbonyl Compounds Discovered in silico and Detected Experimentally. Retrieved from [Link]

-

PubMed. (2001, March 9). A direct reduction of aliphatic aldehyde, acyl chloride, ester, and carboxylic functions into a methyl group. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from [Link]

-

University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-formyl-, methyl ester. Retrieved from [Link]

-

Conciencia Digital. (2021, April 5). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide.... Retrieved from [Link]

- Google Patents. (n.d.). CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester....

-

Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

-

YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Time‐on‐stream performance for oxidation of 4‐propylbenzoic acid.... Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 3. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Formyl-3-methylbenzoic Acid and its Structural Analogues for Drug Discovery and Development

This guide provides a comprehensive technical overview of 4-formyl-3-methylbenzoic acid and its structural analogues, tailored for researchers, scientists, and professionals in the field of drug development. It delves into the synthesis, chemical properties, and diverse applications of this versatile scaffold, with a particular focus on its role in the generation of novel therapeutic agents. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data.

Introduction: The Versatility of the Substituted Benzoic Acid Scaffold

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] Their prevalence stems from the unique combination of a rigid aromatic ring, which provides a defined orientation for substituent groups, and a carboxylic acid moiety that can engage in crucial hydrogen bonding interactions with biological targets. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

4-Formyl-3-methylbenzoic acid, with its distinct arrangement of a formyl, a methyl, and a carboxylic acid group, presents a particularly interesting platform for chemical exploration. The aldehyde and carboxylic acid functionalities offer orthogonal reactivity, enabling selective modifications and the construction of complex molecular architectures. This inherent versatility has led to the investigation of its derivatives in a wide range of therapeutic areas.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-formyl-3-methylbenzoic acid is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | ||

| Solubility |

Spectroscopic Characterization Data:

-

¹H NMR: The proton NMR spectrum of 4-formylbenzoic acid in DMSO-d₆ shows characteristic signals for the aldehyde proton (~10.1 ppm), the aromatic protons (in the range of 8.0-8.2 ppm), and the carboxylic acid proton (which can be broad and variable in position).[3]

-

¹³C NMR: The carbon NMR spectrum of 4-formylbenzoic acid displays distinct resonances for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the aromatic carbons.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and carboxylic acid groups, as well as the O-H stretching of the carboxylic acid.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Synthesis of 4-Formyl-3-methylbenzoic Acid and Its Analogues

The synthetic accessibility of 4-formyl-3-methylbenzoic acid and its analogues is a key factor in their widespread use. Several synthetic routes have been established, starting from readily available precursors.

Synthesis of the Core Scaffold: 4-Formyl-3-methylbenzoic Acid

One of the common starting materials for the synthesis of 4-formyl-3-methylbenzoic acid is 3-methylbenzoic acid.[1] A multi-step approach is often employed to introduce the formyl group at the desired position with high regioselectivity.

Caption: Synthetic routes to 4-Formyl-3-methylbenzoic Acid.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[4][5] This protocol outlines the synthesis of 4-formyl-3-methylbenzoic acid starting from the methyl ester of 3-methylbenzoic acid.

Step 1: Esterification of 3-Methylbenzoic Acid

-

To a solution of 3-methylbenzoic acid (1 eq.) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 3-methylbenzoate.

Step 2: Vilsmeier-Haack Formylation

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) (3 eq.) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[6]

-

Dissolve methyl 3-methylbenzoate (1 eq.) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.[6]

-

Stir the mixture vigorously for 30 minutes, then extract with DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude formylated ester.

Step 3: Hydrolysis to 4-Formyl-3-methylbenzoic Acid

-

Dissolve the crude formylated ester in a mixture of methanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).[7]

-

Acidify the reaction mixture to a pH of 4-5 with a dilute acid (e.g., 2N HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-formyl-3-methylbenzoic acid. The product can be further purified by recrystallization.

Synthesis of Structural Analogues

The versatility of the 4-formyl-3-methylbenzoic acid scaffold allows for the synthesis of a wide range of structural analogues by modifying the substituent groups on the aromatic ring.

Caption: General strategies for the synthesis of structural analogues.

Applications in Drug Discovery and Development

4-Formyl-3-methylbenzoic acid and its analogues have emerged as valuable building blocks in the design and synthesis of novel therapeutic agents targeting a variety of diseases.

Enzyme Inhibitors

The structural features of these compounds make them suitable scaffolds for the development of enzyme inhibitors.

Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain.[8] Inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a key therapeutic strategy. Benzoic acid derivatives have been extensively studied as AChE inhibitors.[9] The carboxylic acid group can form important interactions with the active site of the enzyme, while the formyl group and other substituents can be modified to enhance potency and selectivity. Studies have shown that some benzoic acid-derived nitrones act as non-competitive AChE inhibitors.[2]

Quantitative Data on Benzoic Acid-based AChE Inhibitors:

| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Mechanism | Reference |

| Benzoic acid-derived nitrone 33 | AChE | 8.3 ± 0.3 | 5.2 | Non-competitive | [2] |

| 3-Chloro-benzoic acid | AChE | - | - | - | [9] |

| 2-Hydroxybenzoic acid | AChE | - | - | - | [9] |

| 3,4,5-Trimethoxybenzoic acid | AChE | - | - | - | [9] |

Certain isoforms of carbonic anhydrase are implicated in various diseases, including glaucoma and some cancers. Novel tetrahydroisoquinolynyl-benzoic acid derivatives have been designed as multitarget inhibitors of both AChE and human carbonic anhydrases (hCAs), showing promise for the treatment of Alzheimer's disease.[8]

Quantitative Data on Benzoic Acid-based CA Inhibitors:

| Compound | Target | Kᵢ (nM) | Reference |

| Tetrahydroisoquinolynyl-benzoic acid derivative 6e | hCA I, hCA II, AChE | 18.78 ± 0.09 (AChE) | [8] |

| Tetrahydroisoquinolynyl-benzoic acid derivative 6f | hCA I, hCA II, AChE | 13.62 ± 0.21 (AChE) | [8] |

Receptor Modulators

Very Late Antigen-4 (VLA-4) is an integrin that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. Antagonists of VLA-4 are being investigated for the treatment of autoimmune diseases such as asthma and inflammatory bowel disease.[10] A series of benzoic acid derivatives have been synthesized and evaluated as potent and orally active VLA-4 antagonists.[11][12] The benzoic acid moiety is a key pharmacophore that interacts with the receptor.

Quantitative Data on Benzoic Acid-based VLA-4 Antagonists:

| Compound | Target | IC₅₀ (nM) | Pharmacokinetic Parameter (Rats) | Reference |

| Benzoic acid derivative 12l | VLA-4 | 0.51 | CL=5 .2 ml/min/kg, F=36% | [11] |

| 4-(Pyrrolidinyl)methoxybenzoic acid derivative 15b | VLA-4 | 1.6 | - | [12] |

| 4-(Pyrrolidinyl)methoxybenzoic acid derivative 15e | VLA-4 | 1.6 | Efficacy in murine asthma model (30 mg/kg, oral) | [12] |

The sphingosine-1-phosphate (S1P) signaling pathway is involved in a multitude of physiological processes, including immune cell trafficking, and is a key target for the treatment of autoimmune diseases like multiple sclerosis.[13][14] Small molecule modulators of S1P receptors are of significant therapeutic interest. The 4-formyl-3-methylbenzoic acid scaffold can serve as a starting point for the synthesis of novel S1P receptor agonists.

Signaling Pathway of S1P Receptors

Caption: Simplified S1P receptor signaling pathway.

Antibacterial Agents

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antibacterial agents. Derivatives of 4-formylbenzoic acid have shown promise in this area. For instance, pyrazole derivatives of 4-formylbenzoic acid have been synthesized and demonstrated potent activity against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii.

Conclusion and Future Directions

4-Formyl-3-methylbenzoic acid and its structural analogues represent a rich and versatile chemical space for the discovery and development of new therapeutic agents. The synthetic tractability of this scaffold, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the application of computational tools for the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the potential of this remarkable class of molecules in their quest for the next generation of medicines.

References

-

Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents. PubMed, 15 Jul. 2019, [Link].

-

Ex Vivo Anticholinesterase Activity of Benzoic Acid Derivatives. PubMed, 15 Dec. 2005, [Link].

-

(PDF) Acetylcholinesterase inhibitory properties of some benzoic acid derivatives. ResearchGate, [Link].

-

Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. MDPI, 15 Jun. 2022, [Link].

-

Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Sílice (CSIC), [Link].

-

Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed Central, 25 May 2020, [Link].

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed, 6 Nov. 2020, [Link].

-

Sphingosine-1-phosphate receptors and innate immunity. PMC, 16 Aug. 2017, [Link].

-

Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases | Request PDF. ResearchGate, 6 Aug. 2025, [Link].

-

S1P/S1PR signaling pathway advancements in autoimmune diseases. PubMed Central, 25 Apr. 2023, [Link].

-

Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. PubMed, 15 Feb. 2007, [Link].

-

4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. PubMed, [Link].

-

Vilsmeier-Haack Reaction. Chemistry Steps, [Link].

-

-

The Royal Society of Chemistry, [Link].

-

-

Novel VLA-4 antagonists | Request PDF. ResearchGate, 7 Aug. 2025, [Link].

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, [Link].

-

-

The Royal Society of Chemistry, [Link].

-

-

-

Organic Syntheses Procedure, [Link].

-

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Unknown Source, [Link].

-

The discovery of VLA-4 antagonists. PubMed, [Link].

-

Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed, Apr. 2023, [Link].

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal, [Link].

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, vol. 8, no. 5, 2020, pp. 168-83, [Link].

- JPH08127553A - Production of formyl benzoic acid.

-

The Discovery of VLA-4 Antagonists. Bentham Science, [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum [chemicalbook.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]